molecular formula C32H54O2 B1214719 Cholesterol Valerate CAS No. 7726-03-6

Cholesterol Valerate

Cat. No.: B1214719
CAS No.: 7726-03-6
M. Wt: 470.8 g/mol
InChI Key: RWTQCZGAMKTBRV-PTHRTHQKSA-N
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Description

Cholesterol valerate, also known as cholesteryl pentanoate, is an ester derivative of cholesterol. It is formed by the esterification of cholesterol with valeric acid. This compound is part of a broader class of cholesteryl esters, which are important for the storage and transport of cholesterol in the body. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Cholesterol Valerate, a pro-drug ester of Estradiol, primarily targets the Estrogen Receptor (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The primary source of estrogen in normally cycling adult women is the ovarian follicle .

Mode of Action

This compound interacts with its targets by entering target cells freely and interacting with a target cell receptor . After the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This interaction results in changes at the molecular level, influencing the function and behavior of the cell .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in cholesterol homeostasis . Cholesterol homeostasis involves cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and/or excretion . All these processes are precisely controlled by multiple regulatory pathways .

Pharmacokinetics (ADME Properties)

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and efficacy . As a pro-drug of estradiol, it is synthesized with an ester side-chain because endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It promotes intestinal barrier function at its physiological concentrations in the Caco-2 cell monolayer model of the intestinal barrier . It also plays a vital role in tumorigenesis, cancer progression, and metastasis through its regulatory effects on the immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the manufacturing environment can impact the production and quality of the drug . Additionally, the body’s internal environment, such as the presence of other medications, the individual’s health status, and genetic factors, can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Cholesterol Valerate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA . This interaction is crucial for the storage and transport of cholesterol within cells. Additionally, this compound can influence the activity of lipoprotein lipase (LPL), which is involved in the hydrolysis of triglycerides in lipoproteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the fluidity and permeability of cell membranes, impacting the function of membrane-bound proteins and receptors . It also affects the expression of genes involved in lipid metabolism and transport, thereby influencing cellular cholesterol homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes such as ACAT, modulating their activity . This binding can lead to the inhibition or activation of these enzymes, affecting the overall metabolic flux of cholesterol within cells. Additionally, this compound can influence the expression of genes regulated by sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis to release free cholesterol and valeric acid over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and membrane dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve cholesterol homeostasis . At high doses, it may lead to toxic or adverse effects, such as liver damage and impaired lipid transport . Threshold effects have been observed, indicating that there is a critical dosage range within which this compound exerts its beneficial effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the esterification and hydrolysis of cholesterol. It interacts with enzymes such as ACAT and lipoprotein lipase, influencing the formation and breakdown of cholesteryl esters . These interactions affect the overall metabolic flux of cholesterol and other lipids within cells . Additionally, this compound can impact the levels of various metabolites involved in lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is incorporated into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which facilitate its transport in the bloodstream . Within cells, this compound can be distributed to various organelles, including the endoplasmic reticulum and lipid droplets, where it plays a role in lipid storage and metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum, where it is involved in the synthesis and esterification of cholesterol . This compound can also be found in lipid droplets, where it is stored as cholesteryl esters . Additionally, it may be present in the plasma membrane, influencing membrane fluidity and permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol valerate can be synthesized through the esterification of cholesterol with valeric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where cholesterol and valeric acid are heated together in the presence of the catalyst until the ester is formed.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic esterification, where lipases are used as biocatalysts to esterify cholesterol with valeric acid. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions: Cholesterol valerate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cholesteryl valerate hydroperoxide.

    Reduction: Reduction reactions can convert this compound back to cholesterol and valeric acid.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Cholesteryl valerate hydroperoxide.

    Reduction: Cholesterol and valeric acid.

    Substitution: Various cholesteryl esters with different functional groups.

Scientific Research Applications

Cholesterol valerate has several applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in cholesterol metabolism and transport within cells.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable liposomes.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emollient properties.

Comparison with Similar Compounds

    Cholesteryl acetate: Another cholesteryl ester formed with acetic acid.

    Cholesteryl butyrate: Formed with butyric acid.

    Cholesteryl oleate: Formed with oleic acid.

Comparison: Cholesterol valerate is unique due to its specific ester group, valeric acid, which imparts distinct chemical and physical properties. Compared to cholesteryl acetate and cholesteryl butyrate, this compound has a longer carbon chain, affecting its solubility and interaction with other molecules. Cholesteryl oleate, with its unsaturated fatty acid, differs significantly in its fluidity and stability within membranes.

This compound’s unique properties make it valuable for specific applications where other cholesteryl esters may not be as effective.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O2/c1-7-8-12-30(33)34-25-17-19-31(5)24(21-25)13-14-26-28-16-15-27(23(4)11-9-10-22(2)3)32(28,6)20-18-29(26)31/h13,22-23,25-29H,7-12,14-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTQCZGAMKTBRV-PTHRTHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998503
Record name Cholest-5-en-3-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(5:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7726-03-6
Record name Cholesteryl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7726-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007726036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHOLESTERYL VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ4NKG39ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CE(5:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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